Tetrachloro-BPF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrachloro-BPF is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes multiple chlorine atoms and a hydroxyl group, making it a versatile compound in both synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrachloro-BPF typically involves the chlorination of phenolic compounds. One common method is the reaction of 2,6-dichlorophenol with formaldehyde and hydrochloric acid under controlled conditions. This reaction yields the desired compound through a series of electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial to the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tetrachloro-BPF undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form less chlorinated phenols.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
Tetrachloro-BPF has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tetrachloro-BPF involves its interaction with cellular components. The compound can disrupt cellular processes by interacting with proteins and enzymes, leading to oxidative stress and cell death. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenol: A simpler compound with similar chlorination but lacking the additional hydroxyl group and phenylmethyl substitution.
Dichlorophenolindophenol: A related compound used as a redox dye in various biochemical assays.
Uniqueness
Tetrachloro-BPF is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple chlorine atoms and hydroxyl group make it a versatile compound with a wide range of applications.
Properties
IUPAC Name |
2,6-dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4O2/c14-8-2-6(3-9(15)12(8)18)1-7-4-10(16)13(19)11(17)5-7/h2-5,18-19H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFDRXSVRSCMMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)CC2=CC(=C(C(=C2)Cl)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.